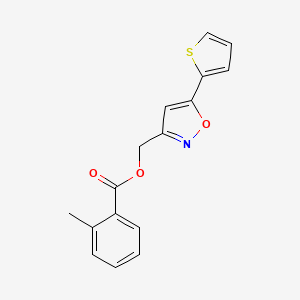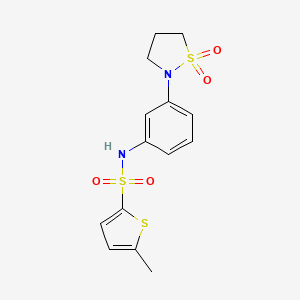
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide, commonly referred to as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of thiazolidinedione, a class of compounds that has been extensively studied for their anti-diabetic properties. In
科学研究应用
DMF-DMA has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of anti-cancer research. Studies have shown that DMF-DMA has anti-proliferative effects on cancer cells and can induce apoptosis, making it a potential candidate for cancer therapy. DMF-DMA has also shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of DMF-DMA is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes involved in the proliferation of cancer cells and the inflammatory response. DMF-DMA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the suppression of oncogenes, leading to the inhibition of cancer cell proliferation. DMF-DMA has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of the inflammatory response. Inhibition of NF-κB can lead to the suppression of pro-inflammatory cytokines, leading to the reduction of inflammation.
Biochemical and Physiological Effects:
DMF-DMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMF-DMA can induce apoptosis in cancer cells, inhibit cancer cell proliferation, and suppress the inflammatory response. In vivo studies have shown that DMF-DMA can reduce tumor growth in animal models and reduce the severity of inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using DMF-DMA in lab experiments include its potential applications in various fields of scientific research, its ability to induce apoptosis in cancer cells, its anti-inflammatory properties, and its relatively low toxicity. However, the limitations of using DMF-DMA in lab experiments include its limited solubility in aqueous solutions, its instability in the presence of light and air, and the lack of information on its long-term toxicity.
未来方向
There are several future directions for the research on DMF-DMA. One direction is the development of more efficient synthesis methods for DMF-DMA. Another direction is the investigation of the long-term toxicity of DMF-DMA. Further studies are also needed to fully understand the mechanism of action of DMF-DMA and to identify its molecular targets. In addition, more studies are needed to explore the potential applications of DMF-DMA in other fields of scientific research, such as neurodegenerative diseases and autoimmune diseases.
合成方法
The synthesis of DMF-DMA involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)phenylamine with 5-methylthiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure DMF-DMA.
属性
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S3/c1-11-6-7-14(21-11)23(19,20)15-12-4-2-5-13(10-12)16-8-3-9-22(16,17)18/h2,4-7,10,15H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCJSYUTYKIGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




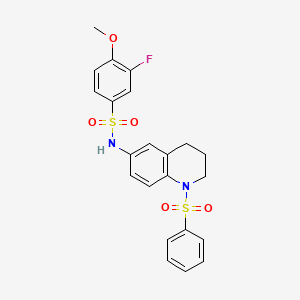
![{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2730930.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2730931.png)
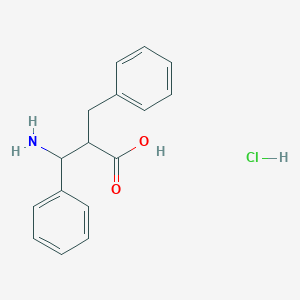
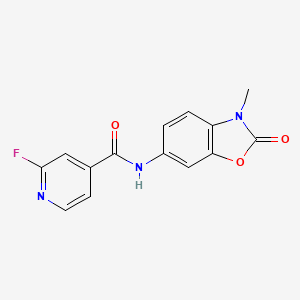
![2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2730936.png)
![7-[(2-Fluorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2730938.png)
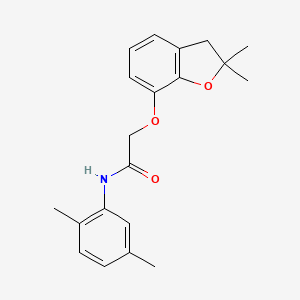
![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2730940.png)
